molecular formula C9H12O3S B11898712 2-(3-(Methylsulfonyl)phenyl)ethanol

2-(3-(Methylsulfonyl)phenyl)ethanol

Katalognummer: B11898712
Molekulargewicht: 200.26 g/mol
InChI-Schlüssel: OXFURTMHBNQNDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(Methylsulfonyl)phenyl)ethanol is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a phenyl ring substituted with a methylsulfonyl group (-SO2CH3)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methylsulfonyl)phenyl)ethanol typically involves the reaction of 3-(methylsulfonyl)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. One common method involves the reduction of the aldehyde using sodium borohydride (NaBH4) in an alcoholic solvent such as ethanol. The reaction is typically carried out at room temperature and yields the desired alcohol after purification .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(Methylsulfonyl)phenyl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(3-(Methylsulfonyl)phenyl)ethanol and its derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By selectively inhibiting COX-2, these compounds can reduce inflammation and pain without causing significant gastrointestinal side effects. Additionally, the presence of the methylsulfonyl group enhances the compound’s ability to interact with specific molecular targets, leading to its antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Methylsulfonylphenyl)ethanol
  • 2-(Methylsulfonyl)ethanol
  • 2-(Methylsulfonyl)ethyl N,N-bis(2-chloroethyl)phosphorodiamidate

Uniqueness

2-(3-(Methylsulfonyl)phenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced selectivity towards COX-2 inhibition and improved antimicrobial activity. The presence of the hydroxyl group also allows for further functionalization, making it a versatile intermediate in organic synthesis .

Eigenschaften

Molekularformel

C9H12O3S

Molekulargewicht

200.26 g/mol

IUPAC-Name

2-(3-methylsulfonylphenyl)ethanol

InChI

InChI=1S/C9H12O3S/c1-13(11,12)9-4-2-3-8(7-9)5-6-10/h2-4,7,10H,5-6H2,1H3

InChI-Schlüssel

OXFURTMHBNQNDS-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=CC=CC(=C1)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.